molecular formula C16H27O4P B14559634 [2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]phosphonic acid CAS No. 62082-28-4

[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]phosphonic acid

Cat. No.: B14559634
CAS No.: 62082-28-4
M. Wt: 314.36 g/mol
InChI Key: USSWAQMWTFDFBQ-UHFFFAOYSA-N
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Description

[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]phosphonic acid: is an organic compound characterized by the presence of a phosphonic acid group attached to a phenyl ring substituted with tert-butyl groups and a hydroxyl group. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]phosphonic acid typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with a phosphonic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding quinones.

    Reduction: The carbonyl group in the precursor can be reduced to form alcohols.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Catalysts like palladium on carbon are employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
  • Acts as a stabilizer in the synthesis of various organic compounds.

Biology:

  • Investigated for its potential role in protecting cells from oxidative stress.
  • Studied for its effects on enzyme activity and cellular signaling pathways.

Medicine:

  • Explored for its potential use in the treatment of diseases related to oxidative stress, such as neurodegenerative disorders.
  • Evaluated for its anti-inflammatory properties.

Industry:

Mechanism of Action

The antioxidant properties of [2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]phosphonic acid are attributed to its ability to donate hydrogen atoms from the hydroxyl group, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species and enzymes involved in oxidative stress pathways, thereby exerting its protective effects .

Comparison with Similar Compounds

  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid
  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
  • 3,5-Di-tert-butyl-4-hydroxyanisole

Uniqueness:

Properties

CAS No.

62082-28-4

Molecular Formula

C16H27O4P

Molecular Weight

314.36 g/mol

IUPAC Name

2-(3,5-ditert-butyl-4-hydroxyphenyl)ethylphosphonic acid

InChI

InChI=1S/C16H27O4P/c1-15(2,3)12-9-11(7-8-21(18,19)20)10-13(14(12)17)16(4,5)6/h9-10,17H,7-8H2,1-6H3,(H2,18,19,20)

InChI Key

USSWAQMWTFDFBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCP(=O)(O)O

Origin of Product

United States

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